tris(allyloxy)(vinyl)silane
CAS No.: 17988-31-7
Cat. No.: VC21043201
Molecular Formula: C11H18O3Si
Molecular Weight: 226.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17988-31-7 |
---|---|
Molecular Formula | C11H18O3Si |
Molecular Weight | 226.34 g/mol |
IUPAC Name | ethenyl-tris(prop-2-enoxy)silane |
Standard InChI | InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
Standard InChI Key | QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES | C=CCO[Si](C=C)(OCC=C)OCC=C |
Canonical SMILES | C=CCO[Si](C=C)(OCC=C)OCC=C |
Introduction
Chemical Properties and Structure
Tris(allyloxy)(vinyl)silane possesses a distinct chemical structure with a central silicon atom connected to four different groups. Its molecular formula is C₁₁H₁₈O₃Si, confirming the presence of eleven carbon atoms, eighteen hydrogen atoms, three oxygen atoms, and one silicon atom . The structural arrangement consists of a silicon atom bonded directly to a vinyl group (CH₂=CH-) and three allyloxy groups (CH₂=CH-CH₂-O-), creating a tetrahedral geometry around the silicon center.
The presence of multiple unsaturated bonds (carbon-carbon double bonds) in both the vinyl group and the three allyloxy substituents makes this compound particularly reactive. These reactive sites can participate in addition reactions, polymerization processes, and various coupling reactions, contributing to the compound's versatility in synthetic applications .
The chemical identity of tris(allyloxy)(vinyl)silane can be precisely described using various chemical identifiers, as presented in Table 1 below:
Table 1: Chemical Identifiers of Tris(allyloxy)(vinyl)silane
Identifier | Value |
---|---|
CAS Registry Number | 17988-31-7 |
Molecular Formula | C₁₁H₁₈O₃Si |
Molecular Weight | 226.34 g/mol |
IUPAC Name | ethenyl-tris(prop-2-enoxy)silane |
Standard InChI | InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
Standard InChIKey | QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES | C=CCOSi(OCC=C)OCC=C |
PubChem Compound ID | 259629 |
The chemical behavior of tris(allyloxy)(vinyl)silane is influenced by the presence of both the vinyl and allyloxy groups. The vinyl group can participate in addition reactions and polymerization processes, while the allyloxy groups provide sites for further functionalization and cross-linking .
Physical Properties
Tris(allyloxy)(vinyl)silane exhibits physical properties that are characteristic of organosilicon compounds with multiple unsaturated groups. These properties contribute to its behavior in various applications and influence how it interacts with other materials. Based on available data, the physical properties of tris(allyloxy)(vinyl)silane are summarized in Table 2:
Table 2: Physical Properties of Tris(allyloxy)(vinyl)silane
Property | Value |
---|---|
Physical State | Liquid (at room temperature) |
Color | Colorless to pale yellow |
Molecular Weight | 226.34 g/mol |
Density | 0.9440 g/cm³ |
Refractive Index | 1.4380 |
Boiling Point | Not specified in search results |
Melting Point | Not specified in search results |
Solubility | Likely soluble in common organic solvents |
The relatively low density (0.9440 g/cm³) indicates that tris(allyloxy)(vinyl)silane is lighter than water, a property common to many organosilicon compounds . The refractive index of 1.4380 is within the expected range for silane derivatives with multiple unsaturated groups .
Applications in Industry and Research
Tris(allyloxy)(vinyl)silane has several important applications across various industries, primarily related to its ability to function as a coupling agent and surface modifier. Based on the available search results and knowledge about similar silane compounds, the key applications of tris(allyloxy)(vinyl)silane include:
Coupling Agent in Polymer Composites
One of the most significant applications of tris(allyloxy)(vinyl)silane is as a coupling agent in polymer composites. The compound enhances interfacial adhesion between organic polymers and inorganic materials, which is crucial for improving the mechanical properties of composite materials, including strength and durability. This interfacial enhancement occurs because the silane molecule can form chemical bonds with both the polymer matrix (through its vinyl group) and inorganic fillers (through its silane functionality after hydrolysis).
Adhesion Promotion
Similar to related silanes, tris(allyloxy)(vinyl)silane likely serves as an adhesion promoter in various adhesive and sealant formulations. The compound can improve the bonding strength between different materials, making it valuable in construction, automotive, and electronic assembly applications .
Surface Modification
The ability of tris(allyloxy)(vinyl)silane to modify surface properties makes it useful for creating surfaces with specific characteristics. These modifications can impart hydrophobicity, oleophobicity, or improved chemical resistance to various substrates .
Protective Coatings
Based on applications of similar compounds, tris(allyloxy)(vinyl)silane may be incorporated into protective coatings to enhance moisture and chemical resistance. These coatings are particularly valuable in electronics and automotive applications where environmental protection is critical .
Current Research Findings
Current research on tris(allyloxy)(vinyl)silane and related unsaturated organosilanes focuses on expanding their applications and understanding their reaction mechanisms. While specific research on tris(allyloxy)(vinyl)silane is limited in the provided search results, several broader research directions involving similar compounds can be identified:
Reaction Mechanisms and Transformations
Research on unsaturated organosilanes is actively investigating various reaction mechanisms, including hydrosilylation, cross-coupling, and cyclization reactions. These studies aim to understand how vinyl and allyl groups attached to silicon atoms behave in different chemical environments . For instance, research has shown that vinylsilanes can undergo stereoselective transformations, with the possibility of controlling the stereochemistry of the resulting products through careful selection of catalysts and reaction conditions.
Novel Synthetic Methods
Researchers are developing new methods for synthesizing functionalized organosilanes, including approaches that utilize photoactivation of Si-H bonds in silanes . These methods offer potential advantages such as milder reaction conditions and improved selectivity compared to traditional approaches.
Applications in Materials Science
Ongoing research is exploring the potential of compounds like tris(allyloxy)(vinyl)silane in advanced materials applications, including:
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Development of high-performance polymer composites with enhanced mechanical properties
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Creation of functional coatings with specific surface characteristics
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Design of new adhesive systems with improved bonding strength and durability
Structure-Property Relationships
Scientists are investigating how the structure of unsaturated organosilanes influences their properties and performance in various applications. This research aims to establish structure-property relationships that can guide the design of new silane derivatives with tailored functionalities.
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